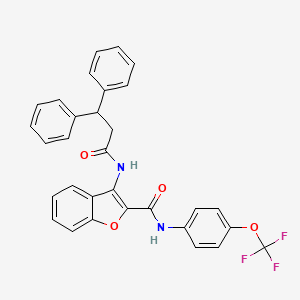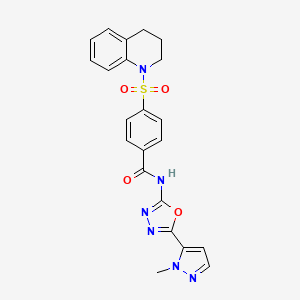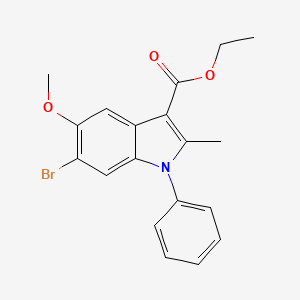
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid, which is then coupled with 5,6,7,8-tetrahydronaphthalen-1-amine to form the second intermediate, 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide.", "Starting Materials": [ "2-aminobenzonitrile", "ethyl acetoacetate", "thiourea", "5,6,7,8-tetrahydronaphthalen-1-amine", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid", "a. Dissolve 2-aminobenzonitrile (1.0 g) in a mixture of ethanol (10 mL) and sodium hydroxide (1.0 g) and heat the mixture at reflux for 2 hours.", "b. Add ethyl acetoacetate (1.2 g) to the reaction mixture and continue heating at reflux for an additional 2 hours.", "c. Cool the reaction mixture to room temperature and acidify with hydrochloric acid. Collect the resulting solid by filtration and wash with water to obtain the product.", "Step 2: Synthesis of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide", "a. Dissolve 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid (1.0 g) and thiourea (0.5 g) in acetic anhydride (10 mL) and heat the mixture at reflux for 2 hours.", "b. Cool the reaction mixture to room temperature and add triethylamine (1.0 mL) and N,N-dimethylformamide (5 mL).", "c. Add 5,6,7,8-tetrahydronaphthalen-1-amine (1.2 g) to the reaction mixture and heat at reflux for an additional 2 hours.", "d. Cool the reaction mixture to room temperature and add sodium bicarbonate until the pH is neutral. Extract the product with dichloromethane and wash with water.", "e. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the final product." ] } | |
CAS RN |
422281-25-2 |
Molecular Formula |
C22H23N3O2S |
Molecular Weight |
393.51 |
IUPAC Name |
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide |
InChI |
InChI=1S/C22H23N3O2S/c26-20(23-18-12-5-8-15-7-1-2-9-16(15)18)13-6-14-25-21(27)17-10-3-4-11-19(17)24-22(25)28/h3-5,8,10-12H,1-2,6-7,9,13-14H2,(H,23,26)(H,24,28) |
InChI Key |
TYASYPAKBNPRCI-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CCCN3C(=O)C4=CC=CC=C4NC3=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride](/img/structure/B2624064.png)
![N-allyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2624067.png)
![4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid](/img/structure/B2624068.png)
![N-allyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2624070.png)

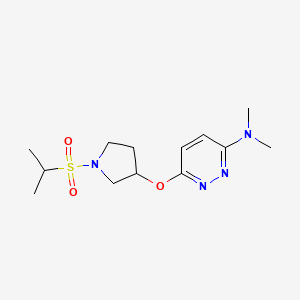
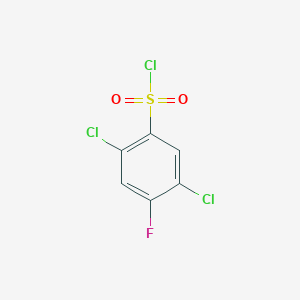
![8-(6-Ethyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2624075.png)
![9-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2624079.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide](/img/structure/B2624080.png)
